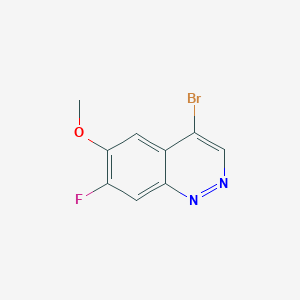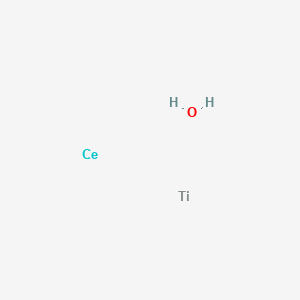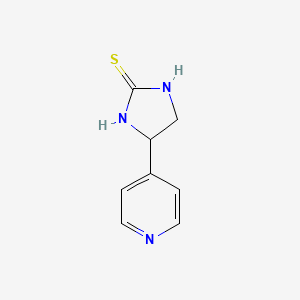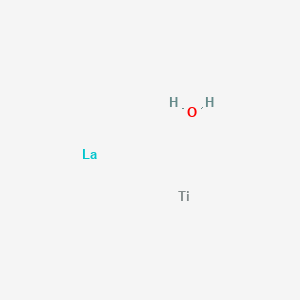
4-Bromo-7-fluoro-6-methoxycinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-fluoro-6-methoxycinnoline is a heterocyclic compound with the molecular formula C9H6BrFN2O It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-6-methoxycinnoline typically involves the bromination and fluorination of cinnoline derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-7-fluoro-6-methoxycinnoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to an alcohol.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, and palladium-catalyzed cross-coupling reactions.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
- Oxidation can produce aldehydes or carboxylic acids.
- Reduction can yield alcohols.
Applications De Recherche Scientifique
4-Bromo-7-fluoro-6-methoxycinnoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and agrochemicals.
Mécanisme D'action
The exact mechanism of action for 4-Bromo-7-fluoro-6-methoxycinnoline is not well-documented. like other cinnoline derivatives, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 4-Chlorocinnoline
- 4-Methoxycinnoline
- 7-Fluoro-4-chlorocinnoline
Comparison: 4-Bromo-7-fluoro-6-methoxycinnoline is unique due to the combination of bromine, fluorine, and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and specificity in biological applications .
Propriétés
Numéro CAS |
949159-94-8 |
|---|---|
Formule moléculaire |
C9H6BrFN2O |
Poids moléculaire |
257.06 g/mol |
Nom IUPAC |
4-bromo-7-fluoro-6-methoxycinnoline |
InChI |
InChI=1S/C9H6BrFN2O/c1-14-9-2-5-6(10)4-12-13-8(5)3-7(9)11/h2-4H,1H3 |
Clé InChI |
ATZAVULVPOCYJQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CN=N2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)
![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)


![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12341904.png)
![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)


![5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12341933.png)
![4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341937.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)
![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)

